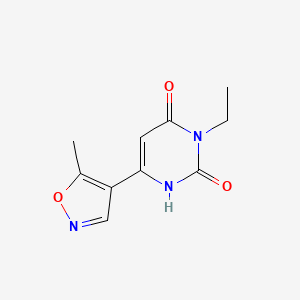

3-Ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

3-Ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound belonging to the class of tetrahydropyrimidinediones. This compound features a fused ring structure that includes a pyrimidinedione moiety and a methylated oxazole ring. Due to its unique structural attributes, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Properties

IUPAC Name |

3-ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-3-13-9(14)4-8(12-10(13)15)7-5-11-16-6(7)2/h4-5H,3H2,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDAEEOEABTOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=C(NC1=O)C2=C(ON=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted ureas or amides under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to achieve pharmaceutical-grade quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-Ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibit significant antimicrobial properties. Studies have shown that derivatives of tetrahydropyrimidines can inhibit the growth of various bacterial strains and fungi. For instance, a study found that tetrahydropyrimidine derivatives demonstrated potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its anticancer potential. Research has demonstrated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. A specific study highlighted that compounds with similar structures to this compound showed effectiveness in reducing cell viability in various cancer cell lines including breast and lung cancer .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects. Research indicates that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its potential as a pesticide. Studies have shown that similar oxazole-containing compounds possess insecticidal properties against agricultural pests. For instance, a series of experiments demonstrated effective larvicidal activity against common crop pests like aphids and caterpillars .

Herbicidal Properties

Research has also explored the herbicidal potential of tetrahydropyrimidine derivatives. These compounds have been shown to inhibit the growth of certain weeds without adversely affecting crop yield. Field trials indicated that formulations containing these compounds could effectively manage weed populations in various crops .

Material Science Applications

Polymer Synthesis

In material science, this compound has been utilized in the synthesis of novel polymers. Its unique structure allows it to act as a monomer in polymerization reactions leading to materials with enhanced thermal stability and mechanical properties .

Nanocomposites Development

The compound has also been incorporated into nanocomposites to improve their functionality. Research indicates that embedding this compound within polymer matrices can enhance the electrical conductivity and thermal properties of the resulting materials .

Mechanism of Action

The mechanism by which 3-Ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Ethyl-5-methylisoxazol-4-ylmethanamine:

Benzoxazole derivatives: These compounds share the oxazole ring and are known for their antimicrobial and anticancer properties.

Uniqueness: 3-Ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Biological Activity

3-Ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a tetrahydropyrimidine core and an oxazole moiety, which are known to influence various biological pathways.

The molecular formula for this compound is with a CAS number of 2098074-97-4. The structural complexity suggests potential interactions with biological macromolecules, making it a candidate for pharmacological studies.

The mechanism of action of this compound likely involves binding to specific enzymes or receptors. This interaction can modulate enzyme activity or receptor function, influencing various biochemical pathways. For instance, compounds with similar structures have been shown to affect metabolic pathways and exhibit anti-inflammatory properties .

Antitumor Activity

Tetrahydropyrimidine derivatives have also been evaluated for their antitumor activity. In vitro studies have shown that certain compounds can inhibit the growth of human tumor cell lines. For example, compounds structurally similar to 3-Ethyl-6-(5-methyl-1,2-oxazol-4-yl)-1,2,3,4-tetrahydropyrimidine have demonstrated cytotoxic effects against cancer cell lines such as HepG2 and DLD . This suggests that the compound may possess similar antitumor properties.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of oxazole-containing compounds. Studies focusing on the inhibition of histone methylation suggest that such compounds can modulate epigenetic factors involved in neurodegenerative diseases . Given the structural features of this compound, it may also exert neuroprotective effects through similar mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.